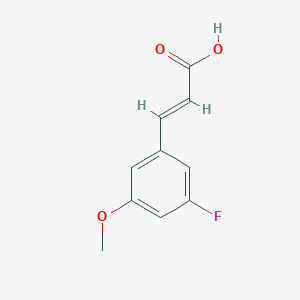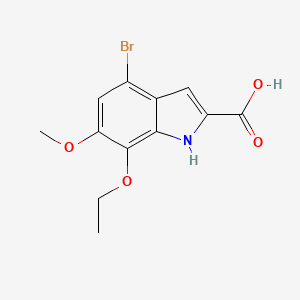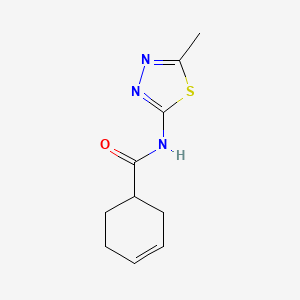
N-(5-甲基-1,3,4-噻二唑-2-基)环己-3-烯-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide” is a synthetic small molecule . It’s also known as Yoda1, which is used to study the kinetics, regulation, and function of the cation channel Piezo-type mechanosensitive ion channel component 1 (Piezo1) .
Synthesis Analysis
The synthesis of “N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide” involves several steps. For instance, one method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetylchloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .Molecular Structure Analysis
The molecular structure of “N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide” can be represented by the linear formula C8H15N3S . Its molecular weight is 185.29 .Chemical Reactions Analysis
The chemical reactions involving “N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide” are complex and can vary depending on the specific conditions and reactants used. For example, it can react with hydrazonoyl chloride derivatives to form 1,3,4-thiadiazolyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide” include a melting point of 139-141°C . Its 1H-NMR and 13C-NMR spectra provide detailed information about its molecular structure .科学研究应用
DNA甲基化调控
该化合物在调节DNA甲基化水平方面显示出潜力,DNA甲基化水平是基因表达和调控中的一个重要过程。特别是,某些取代的1,3,4-噻二唑,它们具有相似的核心结构,已被发现可抑制体外肿瘤DNA甲基化,表明其在癌症研究和治疗中的潜在用途(Hovsepyan等人,2019)。
结构和晶体分析
通过晶体学方法研究了相关化合物的结构特征,例如2-氯-N-{5-[(4R,5R,10S)-脱氢松香-4-基]-1,3,4-噻二唑-2-基}苯甲酰胺,揭示了分子构象和分子间相互作用等细节,这对于理解化合物行为和设计药物至关重要(Mo等人,2011)。
生物活性与合成
1,3,4-噻二唑的各种衍生物已被合成并测试其生物活性,例如抗菌和抗癌特性。这些研究提供了对这些化合物的潜在医学应用及其作用机制的见解。例如,一些由1,3,4-噻二唑化合物衍生的新合成的席夫碱对特定菌株表现出很高的DNA保护能力和很强的抗菌活性,同时对某些癌细胞系具有细胞毒性(Gür等人,2020)。
抗癌评价和对接研究
已合成含噻二唑骨架的化合物并评估其抗癌活性。其中一些化合物表现出有希望的抗癌活性,并使用分子对接进一步研究它们的作用机制,显示出良好的口服药物样行为和作为抗癌剂的潜力(Tiwari等人,2017)。
未来方向
作用机制
Target of Action
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide is a compound that has been synthesized and studied for its biological properties Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to interact with various biological targets, including enzymes and receptors involved in antimicrobial and anticancer activities .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact strongly with biological targets due to their mesoionic character . This interaction can lead to changes in the function of the target, which can result in the observed biological effects.
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to affect various biochemical pathways, including those involved in antimicrobial and anticancer activities .
Pharmacokinetics
It is known that the mesoionic character of 1,3,4-thiadiazole derivatives allows these compounds to cross cellular membranes, which could influence their bioavailability .
Result of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to have antimicrobial and anticancer activities .
生化分析
Biochemical Properties
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it interacts with hydrazonoyl halides, which are known for their wide biological properties . The nature of these interactions often involves the formation of stable complexes, which can inhibit or activate specific biochemical pathways.
Cellular Effects
The effects of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in antimicrobial resistance, thereby enhancing the cell’s ability to combat microbial infections . Additionally, it has been shown to alter cellular metabolism by inhibiting key enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial activity and modulation of immune responses . At high doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in these pathways . For example, it has been shown to interact with enzymes involved in the synthesis and degradation of nucleotides, thereby influencing cellular energy metabolism and DNA replication.
Transport and Distribution
The transport and distribution of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cell, it can bind to specific proteins, which facilitate its localization and accumulation in certain cellular compartments.
Subcellular Localization
The subcellular localization of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with metabolic enzymes and other biomolecules.
属性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-7-12-13-10(15-7)11-9(14)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOZQAKIXDBKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


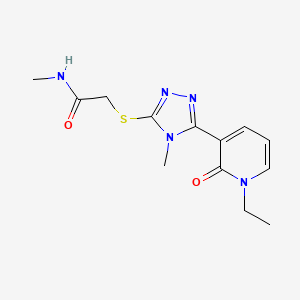

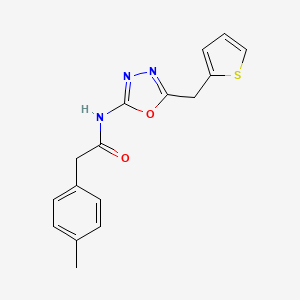

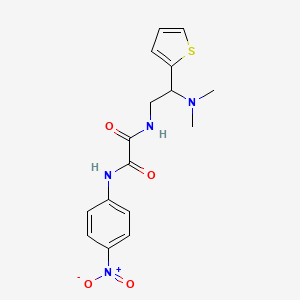
![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2639656.png)

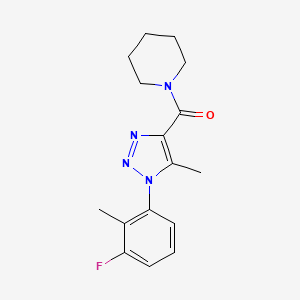
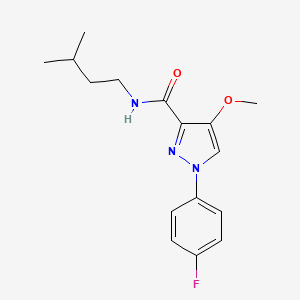

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2639663.png)
